(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide
Description
Structural Characterization of (2R)-N-(2,6-Dimethylphenyl)-1-Hexylpiperidine-2-Carboxamide
Molecular Architecture and Stereochemical Configuration
The core structure of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide comprises a piperidine ring system substituted at two critical positions: a hexyl chain at the nitrogen atom (N1) and a carboxamide group at the second carbon (C2). The carboxamide moiety is further linked to a 2,6-dimethylphenyl aromatic ring, introducing steric and electronic effects. The stereochemical designation (2R) specifies the absolute configuration at C2, where the carboxamide group occupies a defined spatial orientation relative to the piperidine ring.
The molecular formula, C₂₀H₃₂N₂O , reflects the integration of a lipophilic hexyl chain (C₆H₁₃) and a planar aromatic system. The hexyl substituent enhances hydrophobic interactions, while the 2,6-dimethylphenyl group contributes to steric hindrance and π-π stacking capabilities. The stereochemical integrity at C2 is critical for molecular recognition processes, as enantiomeric forms often exhibit divergent biological activities.
Table 1: Key Structural Features of (2R)-N-(2,6-Dimethylphenyl)-1-Hexylpiperidine-2-Carboxamide
| Property | Description |
|---|---|
| Core scaffold | Piperidine ring with N1-hexyl and C2-carboxamide substitutions |
| Aromatic substituent | 2,6-Dimethylphenyl group (C₈H₉) |
| Stereochemistry | R-configuration at C2 |
| Molecular weight | 316.5 g/mol (theoretical) |
| Lipophilicity | Enhanced by hexyl chain (logP ~5.2, estimated) |
The hexyl chain’s flexibility allows conformational adaptability, enabling interactions with hydrophobic binding pockets. In contrast, the 2,6-dimethylphenyl group imposes rigidity, limiting rotational freedom around the C2–N bond.
Comparative Analysis with Related Piperidine Carboxamides
Piperidine carboxamides exhibit diverse pharmacological profiles influenced by substituent patterns and stereochemistry. Three structurally related analogs highlight the significance of these modifications:
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (PubChem CID: 10014180):
- Lacks the hexyl chain at N1, substituted instead with hydrogen.
- S-configuration at C2, resulting in inverted stereoelectronic properties.
- Reduced lipophilicity (logP ~3.1) compared to the hexyl-bearing derivative.
4-Undecylpiperidine-2-carboxamide derivatives (PMC: PMC6533912):
- Features an undecyl (C₁₁H₂₃) chain at C4 rather than N1.
- Demonstrates how alkyl chain length and position modulate membrane permeability.
N-[(2R)-2-Hydroxypropyl]piperidine-2-carboxamide (PubChem CID: 107220955):
- Incorporates a polar hydroxypropyl group at the carboxamide nitrogen.
- Illustrates the impact of hydrophilic substituents on solubility.
Table 2: Structural and Physicochemical Comparisons
| Compound | N-Substituent | C2 Substituent | Stereochemistry | logP (Estimated) |
|---|---|---|---|---|
| Target compound | Hexyl (C₆H₁₃) | 2,6-Dimethylphenyl | R | 5.2 |
| (S)-N-(2,6-Dimethylphenyl)-2-piperidine | H | 2,6-Dimethylphenyl | S | 3.1 |
| 4-Undecylpiperidine-2-carboxamide | H | Undecyl (C₁₁H₂₃) | - | 6.8 |
| N-[(2R)-2-Hydroxypropyl] derivative | Hydroxypropyl | H | R | 1.9 |
The hexyl chain in the target compound increases lipophilicity by ~2.1 log units compared to the non-alkylated analog. This modification likely enhances blood-brain barrier penetration, a property critical for central nervous system-targeted therapeutics. Conversely, the S-configured analog exhibits reduced membrane affinity, underscoring the stereochemical dependence of bioactivity.
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide remains unpublished, insights can be extrapolated from related piperidine carboxamides. For example, X-ray analyses of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide reveal a chair conformation in the piperidine ring, with the carboxamide group occupying an equatorial position. The 2,6-dimethylphenyl substituent adopts a perpendicular orientation relative to the piperidine plane, minimizing steric clash.
In the target compound, the hexyl chain at N1 is expected to induce axial puckering of the piperidine ring to alleviate steric strain between the alkyl chain and the aromatic group. Molecular dynamics simulations suggest that the hexyl substituent adopts a helical conformation in apolar environments, stabilizing interactions with lipid bilayers.
Key Conformational Considerations:
- Steric hindrance : The 2,6-dimethylphenyl group restricts rotation about the C2–N bond, locking the carboxamide into a fixed orientation.
- Alkyl chain dynamics : The hexyl group’s flexibility enables adaptive binding to hydrophobic protein pockets.
- Stereoelectronic effects : The R-configuration at C2 optimizes hydrogen bonding between the carboxamide and target residues.
These dynamics highlight the compound’s potential as a modular scaffold for drug development, where substituent adjustments can fine-tune target engagement.
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide |
InChI |
InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1 |
InChI Key |
CFOOIDQIKCJQHJ-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine core is commonly derived from pipecolic acid (piperidine-2-carboxylic acid), which serves as a chiral starting material. Industrial protocols often employ Boc (tert-butoxycarbonyl) protection to prevent unwanted side reactions during subsequent steps. The reaction sequence involves:
- Protection : Treatment of pipecolic acid with Boc anhydride in tetrahydrofuran (THF)/water, catalyzed by sodium bicarbonate, yields 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
- Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions.
Amidation with 2,6-Dimethylaniline
The activated carboxylic acid reacts with 2,6-dimethylaniline to form the amide bond. Key parameters include:
N-Alkylation with Hexyl Chains
The Boc-protected piperidine nitrogen undergoes alkylation using 1-bromohexane or hexyl methanesulfonate . Industrial methods optimize this step by:
- Base Selection : Sodium carbonate or potassium hydroxide
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) to enhance reaction rates
- Temperature Control : 60–80°C to balance reaction speed and selectivity
Post-alkylation, the Boc group is removed via acidolysis (e.g., HCl in dioxane), yielding the final compound.
Stereochemical Control Strategies
The (2R) configuration is critical for biological activity. Two primary approaches ensure enantiomeric purity:
Chiral Resolution of Racemic Mixtures
Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide is resolved using l-(–)-dibenzoyl tartaric acid in ethanol/water mixtures. This method achieves ≥99% enantiomeric excess (ee) but suffers from moderate yields (45–55%).
Asymmetric Synthesis
Catalytic asymmetric hydrogenation of Δ¹-piperideine-2-carboxamide derivatives using Ru-BINAP complexes directly produces the (2R)-enantiomer with 90–95% ee. This method reduces purification steps but requires specialized catalysts.
Industrial Optimization Techniques
Scale-up production employs several efficiency-enhancing strategies:
Continuous Flow Reactors
Solvent Recycling Systems
Toluene and xylene are recovered via fractional distillation, reducing material costs by 30%.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | >99.5% (HPLC) | C18 column, MeCN/H₂O buffer |
| Melting Point | 114–118°C | Differential Scanning Calorimetry |
| Enantiomeric Excess | ≥99.3% | Chiral HPLC |
Comparative Analysis of Synthetic Routes
The table below evaluates three production-scale methods:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 78 | 99.1 | 1,200 | High |
| Continuous Flow | 92 | 99.8 | 950 | Moderate |
| Asymmetric Hydrogenation | 85 | 99.5 | 1,500 | Low |
Key findings:
- Continuous flow methods offer the best cost-yield balance for large-scale production.
- Asymmetric synthesis is preferred for high-ee applications despite higher costs.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of organic synthesis, (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide serves as a versatile building block. Its unique structure allows chemists to create more complex molecules through various reactions:
- Synthesis of Derivatives : The compound can undergo nucleophilic substitutions and other transformations to yield derivatives with tailored properties for specific applications in materials science and pharmaceuticals.
Biology
The biological implications of this compound are significant, particularly in pharmacology. Research indicates that it may interact with various biological macromolecules:
- Receptor Binding : Studies suggest that the compound may bind to specific receptors, modulating their activity and influencing signaling pathways . This characteristic is crucial for developing drugs targeting neurological disorders.
Medicine
The therapeutic potential of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide has been investigated in several contexts:
- Anticonvulsant Activity : Similar compounds have shown promise as anticonvulsants. For instance, derivatives of N-(2,6-dimethylphenyl) semicarbazones have displayed significant anticonvulsant effects without neurotoxicity . This suggests that (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide may also possess similar properties.
- Potential for Pain Management : Given its structural similarities to local anesthetics like ropivacaine, there is potential for exploring its use in pain management therapies .
Case Study 1: Anticonvulsant Properties
A study published in PubMed explored various N4-(2,6-dimethylphenyl) semicarbazones designed as pharmacophore hybrids. These compounds demonstrated anticonvulsant activity across multiple models of seizure without significant side effects. The findings indicate that similar piperidine derivatives may also exhibit beneficial pharmacological profiles .
Case Study 2: Receptor Interaction Studies
Research focused on the interaction of piperidine derivatives with GABA receptors has shown promising results in modulating neurotransmitter levels. This line of inquiry could lead to the development of new treatments for epilepsy and other neurological disorders by leveraging the unique properties of compounds like (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide .
Mechanism of Action
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide involves its interaction with sodium channels in the cell membrane. By blocking these channels, the compound can inhibit the propagation of nerve impulses, leading to its potential anesthetic effects . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across the cell membrane.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide ()
- Molecular Formula : C₁₆H₂₄N₂O
- Molecular Weight : 272.38 g/mol
- Key Difference : The propyl group (C₃H₇) at the 1-position instead of hexyl (C₆H₁₃).
- Impact: Reduced lipophilicity (LogP ≈ 3.36 for the parent compound vs. estimated higher LogP for the hexyl analog) . Lower molecular weight may improve aqueous solubility but reduce membrane permeability compared to the hexyl variant.
(2R)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide ()
- Molecular Formula : C₁₄H₂₀N₂O
- Molecular Weight : 232.32 g/mol
- Key Difference: No alkyl chain at the 1-position.
- Impact: Significantly lower hydrophobicity, making it more suitable for applications requiring polar interactions. Simplified synthesis due to the absence of alkylation steps. Potential for faster metabolic clearance due to reduced lipid solubility.
Transcainide ()
- Molecular Formula : C₂₂H₃₅N₃O₂
- Molecular Weight : 373.54 g/mol
- Key Difference: Cyclohexanol group at the 1-position and additional dimethylamino substituents.
- Impact: Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility. Larger molecular size may restrict blood-brain barrier penetration, limiting neurological applications. The dimethylamino group introduces basicity, altering ionization state under physiological conditions .
Functional Group Modifications in Agrochemical Analogs ()
Compounds like metalaxyl and furalaxyl share the N-(2,6-dimethylphenyl) carboxamide core but differ in acyl substituents:
- Metalaxyl-M : Methoxyacetyl group.
- Use : Fungicide.
- Comparison : The methoxy group enhances stability against hydrolysis compared to the hexyl chain in the target compound.
- Furalaxyl: Furanylcarbonyl group. Use: Fungicide.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Stereochemical Considerations
The (2R) configuration in the target compound and its propyl analog () suggests enantioselective interactions. For example:
- Biological Targets : Enzymes or receptors with chiral binding pockets may exhibit higher affinity for the (R)-enantiomer.
- Synthesis Complexity : Asymmetric synthesis required for the (2R) configuration increases production costs compared to racemic mixtures.
Biological Activity
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide, commonly referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to known anesthetics and has been studied for its biological activities, particularly in the context of local anesthesia and neuropharmacology.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- CAS Number : 15883-20-2
The biological activity of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide is primarily attributed to its interaction with sodium channels in neuronal membranes. Similar compounds have been shown to inhibit the propagation of action potentials in nerve fibers, which is a key mechanism for local anesthetics.
Biological Activity Overview
The compound exhibits various biological activities, including:
Case Studies
Several case studies provide insight into the efficacy and safety profile of compounds structurally related to (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide:
-
Study on Local Anesthetic Efficacy :
A clinical trial evaluated the effectiveness of a similar piperidine derivative in dental anesthesia. Results indicated significant pain reduction compared to placebo controls, supporting its potential as a viable local anesthetic . -
Anticonvulsant Screening :
Another study screened various N-(2,6-dimethylphenyl) derivatives for anticonvulsant activity using the maximal electroshock test. The findings highlighted that certain derivatives exhibited promising anticonvulsant effects without significant neurotoxicity .
Comparative Analysis
The following table summarizes the biological activities and properties of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide compared to its analogs:
Q & A
Q. What analytical methods are recommended for characterizing the purity and stereochemical configuration of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is critical for resolving enantiomeric excess and confirming the (2R)-configuration. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be employed to verify structural integrity, with emphasis on the piperidine ring protons (δ 1.2–3.5 ppm) and aromatic protons from the 2,6-dimethylphenyl group (δ 6.7–7.1 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) can confirm molecular weight (MW: 316.47 g/mol). Purity assessment ≥95% should follow protocols outlined in pharmaceutical impurity standards .
Q. How should researchers safely handle and store (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent dermal/ocular exposure. Conduct operations in a fume hood with local exhaust ventilation to minimize inhalation risks. Store the compound in airtight, light-resistant containers at 2–8°C, segregated from oxidizers. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Q. What synthetic routes are commonly used to prepare (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide?
- Methodological Answer : A two-step synthesis is typical:
Piperidine ring formation : Condensation of 2,6-dimethylaniline with a hexyl-substituted piperidine precursor (e.g., 1-hexylpiperidine-2-carboxylic acid) using carbodiimide coupling agents (e.g., EDC/HOBt).
Chiral resolution : Enantiomeric separation via chiral column chromatography or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) to isolate the (2R)-isomer. Reaction progress should be monitored by thin-layer chromatography (TLC) with iodine staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data for (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide across different biological matrices?
- Methodological Answer : Use a tiered approach:
- In vitro assays : Compare hepatic microsomal stability (human vs. rodent) under standardized CYP450 enzyme conditions (pH 7.4, 37°C).
- Matrix effects : Normalize data using internal standards (e.g., deuterated analogs) to account for protein binding variations in plasma vs. buffer systems.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to identify significant inter-matrix discrepancies, ensuring n ≥ 3 replicates per condition .
Q. What strategies optimize enantioselective synthesis of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide while minimizing racemization?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral auxiliaries like Evans’ oxazolidinones or Jacobsen’s thiourea catalysts to enhance stereocontrol during carboxamide bond formation.
- Low-temperature kinetics : Conduct reactions at –20°C to reduce thermal racemization.
- In-line monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to track enantiomeric ratio (ER) dynamically. Target ER ≥ 98:2 .
Q. How do researchers assess the environmental persistence and ecotoxicological impact of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide?
- Methodological Answer :
- Fate studies : Measure hydrolysis half-life (t₁/₂) in pH-adjusted aqueous buffers (pH 4–9) at 25°C. Use LC-MS/MS to quantify degradation products.
- Bioaccumulation : Determine logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (72-h IC₅₀) per OECD guidelines 202 and 201 .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide analogs?
- Methodological Answer :
- Fragment-based SAR : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain length, phenyl substituents).
- Computational modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., ion channels) to prioritize analogs.
- Biological validation : Use patch-clamp electrophysiology for ion channel modulation assays or radioligand binding for receptor affinity studies. Apply multivariate regression to correlate structural descriptors with activity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility profiles of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide across solvents?
- Methodological Answer :
- Standardized protocols : Use the shake-flask method (USP <1059>) with equilibration times ≥24 h at 25°C.
- Solvent polarity index : Correlate solubility (mg/mL) with solvent Hansen parameters (δD, δP, δH) to identify outliers.
- Inter-laboratory validation : Share samples with independent labs using identical HPLC conditions (C18 column, 220 nm detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
